tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate
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Overview
Description
tert-Butyl (1R,3S,5S)-6-oxabicyclo[310]hexan-3-ylcarbamate is a bicyclic organic compound that features a unique oxabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate typically involves the following steps:
Epoxidation: The starting material, a suitable cyclohexene derivative, undergoes epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Carbamate Formation: The oxirane intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which are crucial for its biological activity. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate is unique due to its oxabicyclohexane structure, which imparts distinct chemical reactivity and biological activity compared to its azabicyclohexane counterparts. This structural difference makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
GUVWHGMHXIFPGI-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@@H]2[C@@H](C1)O2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C(C1)O2 |
Origin of Product |
United States |
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